![molecular formula C18H20N2O3 B2549052 2-méthoxy-N-[4-(morpholin-4-yl)phényl]benzamide CAS No. 304675-36-3](/img/structure/B2549052.png)
2-méthoxy-N-[4-(morpholin-4-yl)phényl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is an organic compound belonging to the class of phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond
Applications De Recherche Scientifique
2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide has several scientific research applications:
Méthodes De Préparation
The synthesis of 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-(morpholin-4-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Mécanisme D'action
The mechanism of action of 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit focal adhesion kinase (FAK), which plays a role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide can be compared with other similar compounds, such as:
2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide: This compound also contains a morpholine ring and a benzene ring, but with additional chloro and pyrimidinyl groups.
N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine: This compound has a similar structure but includes a quinolinyl group and a pyrimidine ring.
The uniqueness of 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide lies in its specific substitution pattern and the presence of both methoxy and morpholine groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-17-5-3-2-4-16(17)18(21)19-14-6-8-15(9-7-14)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQVUXCZGCSPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
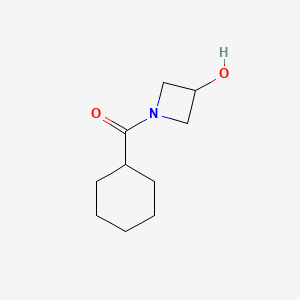
![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)
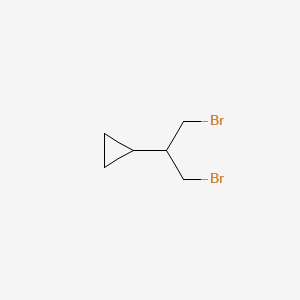
![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)

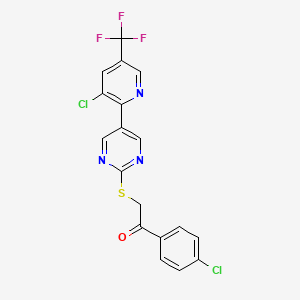
![6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole](/img/structure/B2548978.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2548979.png)
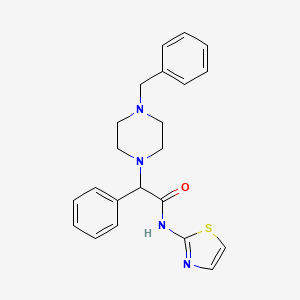
![1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine](/img/structure/B2548981.png)
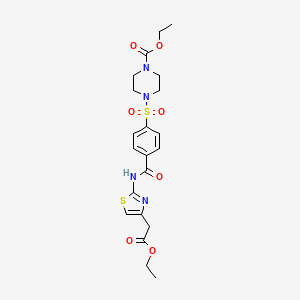
![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)
![4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2548989.png)
![N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2548991.png)
